BenchChemオンラインストアへようこそ!

Genz-123346 free base

Cancer Biology Glycosphingolipid Metabolism Enzyme Inhibition

High-selectivity glucosylceramide synthase (GCS) inhibitor with IC50 of 14 nM. Unlike miglustat, it spares β-glucosidase 2, eliminating confounding off-target effects in cancer, diabetes, and viral research. Oral bioavailability (10–30%) and validated in vivo efficacy in rodent metabolic models. For reproducible preclinical studies requiring precise GCS inhibition.

Molecular Formula C24H38N2O4
Molecular Weight 418.6 g/mol
CAS No. 491833-30-8
Cat. No. B1684369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGenz-123346 free base
CAS491833-30-8
Synonyms(2-(2',3'-dihydrobenzo(1,4)dioxin-6'-yl)-2-hydroxy-1-pyrrolidin-1-ylmethylethyl)nonanoic acid amide
Genz 123346
Genz-123346
Genz123346
Molecular FormulaC24H38N2O4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
InChIInChI=1S/C24H38N2O4/c1-2-3-4-5-6-7-10-23(27)25-20(18-26-13-8-9-14-26)24(28)19-11-12-21-22(17-19)30-16-15-29-21/h11-12,17,20,24,28H,2-10,13-16,18H2,1H3,(H,25,27)/t20-,24-/m1/s1
InChIKeyJMNXWOFCUJJYEO-HYBUGGRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide (Genz-123346) as a Potent and Selective Glucosylceramide Synthase Inhibitor


N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide (CAS 491833-30-8), also known as Genz-123346, is a synthetic fatty acid amide derivative that functions as a potent and selective inhibitor of glucosylceramide synthase (GCS/GL1 synthase). It acts by blocking the conversion of ceramide to glucosylceramide, the first committed step in glycosphingolipid biosynthesis [1]. This compound is an analog of the FDA-approved drug eliglustat (Cerdelga®) and is widely utilized as a research tool to investigate the role of glycosphingolipids in cancer, metabolic diseases, and viral infections [2].

Why Generic Substitution Fails: Critical Differences in Potency and Selectivity Among Glucosylceramide Synthase Inhibitors


Glucosylceramide synthase inhibitors, including Genz-123346, miglustat (NB-DNJ), and eliglustat, share a common target but exhibit marked differences in potency, selectivity, and pharmacokinetic properties. These differences are critical: substituting one inhibitor for another without rigorous validation can lead to incomplete target engagement, off-target effects, or suboptimal in vivo outcomes. For example, miglustat inhibits GCS with an IC50 of ~32 µM and also inhibits β-glucosidase 2, whereas Genz-123346 achieves an IC50 of 14 nM and spares related glycosidases . Such disparities in potency and off-target activity underscore the necessity of selecting the precise compound validated in the relevant experimental context, rather than assuming functional equivalence among in-class inhibitors [1].

Quantitative Differentiation Evidence for Genz-123346 Against Key Comparators


Superior Potency Against Glucosylceramide Synthase Compared to Miglustat

Genz-123346 exhibits a >2,000-fold greater inhibitory potency against glucosylceramide synthase (GCS) compared to miglustat (NB-DNJ). Genz-123346 inhibits GM1 ganglioside synthesis with an IC50 of 14 nM, whereas miglustat inhibits GCS with an IC50 of 32 µM [1]. This potency advantage translates to effective inhibition of glycosphingolipid biosynthesis at sub-micromolar concentrations in cellular assays [2].

Cancer Biology Glycosphingolipid Metabolism Enzyme Inhibition

Enhanced Selectivity Profile: Sparing of Off-Target Glycosidases

Unlike miglustat, which inhibits β-glucosidase 2 (IC50 = 81 µM) and other off-target enzymes, Genz-123346 demonstrates high specificity for glucosylceramide synthase without significantly affecting the activities of related glycosidases, including α-glucosidase, glucocerebrosidase, and 1-O-acylceramide synthase . This selectivity profile is critical for experiments where off-target enzyme inhibition could confound results.

Drug Selectivity Off-Target Effects Glycosidase Inhibition

In Vivo Efficacy in Metabolic Disease Models: Oral Bioavailability and Glycemic Control

In Zucker diabetic fatty rats, oral administration of Genz-123346 (75 mg/kg/day for 6 weeks) significantly lowered blood glucose levels, normalized hemoglobin A1C, and preserved pancreatic β-cell function [1]. The compound exhibits oral bioavailability of 10% in mice and 30% in rats, with a plasma half-life of 30–60 minutes . While miglustat has higher oral bioavailability (40–60% in rats), its lower potency and broader off-target profile limit its utility in metabolic disease models compared to Genz-123346 [2].

Type 2 Diabetes In Vivo Pharmacology Oral Bioavailability

Broad-Spectrum Antiviral Activity Demonstrated Against SARS-CoV-2 and Influenza

Genz-123346 has been shown to inhibit the replication of SARS-CoV-2 and influenza A virus (H1N1) in vitro, positioning it as a valuable tool for investigating host-targeted antiviral strategies [1]. In comparative studies, both Genz-123346 and the venglustat analog GENZ-667161 inhibited SARS-CoV-2 replication, but Genz-123346 serves as an analog of the FDA-approved drug eliglustat, providing a clinically relevant scaffold for mechanistic studies [2].

Antiviral Research SARS-CoV-2 Influenza Virus

Inhibition of Glycosphingolipid Biosynthesis at Nanomolar Concentrations vs. Dapagliflozin

In a comparative study assessing the off-target potential of the SGLT2 inhibitor dapagliflozin, Genz-123346 significantly inhibited glycosphingolipid biosynthesis at concentrations as low as 1 µM in murine 3T3 and Hepa 1-6 cell lines. In contrast, dapagliflozin, even at 50 µM, had no effect on GSL biosynthesis [1]. This demonstrates that Genz-123346 is a specific and effective tool for modulating GSL metabolism, while dapagliflozin is not suitable for this purpose.

Cancer Metabolism Glycosphingolipid Synthesis SGLT2 Inhibitors

Optimal Research and Industrial Application Scenarios for Genz-123346 Based on Quantitative Evidence


Cancer Biology: Investigating the Role of Glycosphingolipids in Tumor Growth and Chemoresistance

Given its high potency (IC50 = 14 nM) and selectivity, Genz-123346 is the preferred tool for studying GCS inhibition in cancer models. It has been shown to inhibit spheroid growth in colorectal cancer cells and to sensitize hepatocellular carcinoma cells to sorafenib and doxorubicin [1]. Researchers can use Genz-123346 to deplete cellular glycosphingolipids and assess effects on cell cycle progression, apoptosis, and drug sensitivity, avoiding the confounding off-target effects associated with less selective inhibitors like miglustat .

Metabolic Disease Research: Probing Insulin Resistance and β-Cell Function

The validated in vivo efficacy of Genz-123346 in Zucker diabetic fatty rats and diet-induced obese mice makes it a suitable candidate for studies investigating the link between glycosphingolipid metabolism and insulin resistance. Oral administration at 75 mg/kg/day improves glycemic control and preserves β-cell function, providing a robust model for evaluating GCS as a therapeutic target in type 2 diabetes [2]. Its oral bioavailability (10–30%) and defined pharmacokinetic profile enable reproducible in vivo studies .

Virology: Host-Targeted Antiviral Screening

Genz-123346's demonstrated activity against SARS-CoV-2 and influenza A virus supports its use as a tool compound for investigating host membrane dynamics required for viral entry and replication [3]. As an analog of the FDA-approved drug eliglustat, Genz-123346 provides a bridge between basic research and translational applications, allowing researchers to explore the antiviral potential of GCS inhibition in validated cellular models [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Genz-123346 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.